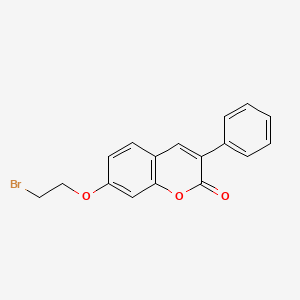

7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one

Description

7-(2-Bromoethoxy)-3-phenyl-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one core with a phenyl group at position 3 and a 2-bromoethoxy chain at position 7 (Figure 1). The bromoethoxy group serves as a reactive site for further functionalization, enabling applications in medicinal chemistry, such as anti-cancer agent development . Its synthesis typically involves alkylation of 7-hydroxycoumarin precursors with 1,2-dibromoethane under basic conditions, yielding high purity products (e.g., 97.3% for related compound 13a in ). Key spectral data include:

Properties

IUPAC Name |

7-(2-bromoethoxy)-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3/c18-8-9-20-14-7-6-13-10-15(12-4-2-1-3-5-12)17(19)21-16(13)11-14/h1-7,10-11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYHDOONKVWJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCBr)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one typically involves the Williamson ether synthesis. This method entails the nucleophilic substitution of an alkoxide ion with an alkyl halide. In this case, the reaction involves the use of 7-hydroxy-3-phenyl-2H-chromen-2-one and 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are crucial for modifying the chromenone structure to create derivatives with enhanced biological activity.

-

Reactivity with Amines : The bromo group in 7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one can be substituted by various amines, leading to the formation of amine derivatives. For instance, reaction with aniline could yield N-aryl derivatives.

Condensation Reactions

Condensation reactions are significant for synthesizing more complex structures from simpler ones.

-

Knoevenagel Condensation : This reaction involves treating this compound with active methylene compounds like malononitrile in the presence of a base (e.g., ammonium acetate). This results in the formation of α,β-unsaturated carbonyl compounds, which can further react to yield various heterocycles .

Cyclization Reactions

Cyclization reactions can lead to the formation of cyclic compounds that may possess unique properties.

-

Formation of Pyran and Pyrazole Derivatives : The compound can react with hydrazine or its derivatives under acidic conditions to form pyrazole derivatives. For example, treating it with phenylhydrazine in ethanol leads to the corresponding pyrazolo[3,4-d]pyridazin derivative .

Detailed Reaction Pathways

The following table summarizes key reactions and their conditions:

| Reaction Type | Reagent(s) | Conditions | Product |

|---|---|---|---|

| Nucleophilic Substitution | Aniline | Reflux in ethanol | N-Anilino derivative |

| Knoevenagel Condensation | Malononitrile + Ammonium Acetate | Oil bath at 120 °C | α,β-unsaturated carbonyl compound |

| Cyclization | Phenylhydrazine | Boiling ethanol | Pyrazolo[3,4-d]pyridazin derivative |

Spectroscopic Characterization

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are essential for confirming the structure of synthesized products.

NMR Spectroscopy

NMR spectra provide insight into the molecular environment of hydrogen and carbon atoms within the compound:

-

1H-NMR : Peaks corresponding to aromatic protons typically appear between δ 7.0–8.0 ppm.

IR Spectroscopy

IR spectroscopy helps identify functional groups present in the molecule:

-

Characteristic peaks for C=O stretching appear around 1700 cm, while C–Br stretching shows peaks near 500–600 cm.

Scientific Research Applications

7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its coumarin core.

Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like α-glucosidase.

Material Science: Its unique structure makes it a candidate for use in the development of fluorescent probes and sensors.

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the bromoethoxy group enhances its binding affinity and specificity towards certain enzymes .

Comparison with Similar Compounds

Substituent Variations at Position 3

The phenyl group at position 3 distinguishes the target compound from analogues with alternative substituents:

- 4-Trifluoromethylbenzyl (7a) : Introduces strong electron-withdrawing effects, increasing stability but reducing solubility .

- Unsubstituted (2a) : Simpler derivatives like 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one (2a) lack aromaticity at position 3, resulting in lower molecular weight (m/z 282.9964) .

Substituent Variations at Position 7

The 2-bromoethoxy chain is critical for reactivity. Analogues with alternative halogenated alkoxy groups include:

Hybrid Derivatives with Dual Functionalization

- Compound a5 : Features dual bromoethoxy groups at positions 3 and 7, yielding a higher molecular weight (m/z 391.38) but lower synthetic efficiency (26.3% yield) .

- Morpholinoethoxy (): Incorporates a morpholine ring, enhancing water solubility and bioactivity .

Structural and Functional Data Comparison

*Note: Yield for the target compound is inferred from analogous syntheses in .

Impact of Substituents on Properties

- Reactivity : Bromoethoxy groups facilitate nucleophilic substitutions, enabling conjugation with amines or thiols. Iodo derivatives (e.g., 16) react faster but are less stable .

- Solubility: Electron-withdrawing groups (e.g., CF3 in 7a) reduce solubility, while polar substituents (e.g., morpholino in ) enhance it .

- Bioactivity : Phenyl groups at position 3 promote π-π stacking with biological targets, enhancing anti-cancer activity .

Biological Activity

7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one is a compound belonging to the class of flavonoids, specifically a chromenone derivative. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure is characterized by a chromenone core with a bromoethoxy group at the 7-position and a phenyl group at the 3-position. The synthesis of such compounds typically involves multi-step organic reactions, often starting from readily available coumarin derivatives. For example, the introduction of the bromoethoxy group can be achieved through alkylation reactions using appropriate reagents under controlled conditions.

1. Anti-inflammatory Activity

A significant aspect of the biological activity of this compound is its anti-inflammatory potential. Research indicates that compounds in the chromenone class can modulate inflammatory pathways:

- Mechanism of Action : The compound inhibits the TLR4/MAPK signaling pathway, which is crucial in mediating inflammation. By downregulating pro-inflammatory cytokines such as IL-6 and TNF-α, it effectively reduces inflammation in various models.

- Experimental Findings : In vitro studies using RAW264.7 macrophage cells showed that treatment with this compound significantly decreased nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. The concentration-dependent inhibition of NO production was notable, with effective concentrations reported around 20 µM .

| Concentration (µM) | NO Inhibition (%) | IL-6 Reduction (%) | TNF-α Reduction (%) |

|---|---|---|---|

| 2.5 | 30 | 25 | 20 |

| 5 | 50 | 45 | 40 |

| 10 | 70 | 65 | 60 |

2. Antimicrobial Activity

The antimicrobial properties of flavonoids have been well-documented, and similar activities are expected from this compound:

- Efficacy Against Pathogens : Preliminary studies suggest that derivatives like this compound exhibit moderate antifungal activity against various fungal strains such as Aspergillus species and Fusarium species. Comparative studies indicated that modifications at the C-7 position significantly enhance antifungal activity .

| Pathogen | Activity (%) |

|---|---|

| A. Salani | 25 |

| A. Alternata | 30 |

| B. Cinerea | 10 |

| F. Oxysporum | 5 |

3. Anticancer Activity

The anticancer potential of flavonoids is another area of interest:

- Cell Line Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within nanomolar ranges, indicating potent activity .

Case Studies

Several studies have highlighted the biological activities of chromenone derivatives:

- Study on Anti-inflammatory Effects : A study focused on a related compound demonstrated significant reductions in serum levels of IL-6 and TNF-α in mice models subjected to inflammatory challenges using LPS .

- Antifungal Efficacy Assessment : Another investigation evaluated a series of chromenone derivatives for antifungal activity against plant pathogens, revealing that structural modifications greatly influence efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.